molecular formula C23H19BrClN3O6S B12057991 [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate CAS No. 477729-20-7

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12057991
CAS No.: 477729-20-7
M. Wt: 580.8 g/mol
InChI Key: QFYILAOAKZVAKS-LGJNPRDNSA-N
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Description

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a synthetic organic compound that belongs to the class of sulfonylamino compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can be achieved through a multi-step process involving the following key steps:

    Formation of the sulfonylamino intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to introduce the acetyl group.

    Hydrazone formation: The acetylated intermediate reacts with hydrazine to form the hydrazone derivative.

    Condensation reaction: The hydrazone derivative undergoes a condensation reaction with 2-methoxybenzaldehyde to form the final product.

    Esterification: The final step involves the esterification of the product with 3-bromobenzoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonylamino groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonylamino group.

    Protein Binding: May interact with proteins and affect their function.

Medicine

    Drug Development: Potential therapeutic agent for conditions such as cancer, inflammation, or infections.

    Diagnostic Tools: Can be used in the development of diagnostic assays.

Industry

    Material Science: Used in the synthesis of polymers or other advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form strong interactions with active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling, proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.

    [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in [4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate may enhance its reactivity in substitution reactions and its potential biological activity compared to similar compounds.

Properties

CAS No.

477729-20-7

Molecular Formula

C23H19BrClN3O6S

Molecular Weight

580.8 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H19BrClN3O6S/c1-33-21-11-15(5-10-20(21)34-23(30)16-3-2-4-17(24)12-16)13-26-28-22(29)14-27-35(31,32)19-8-6-18(25)7-9-19/h2-13,27H,14H2,1H3,(H,28,29)/b26-13+

InChI Key

QFYILAOAKZVAKS-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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